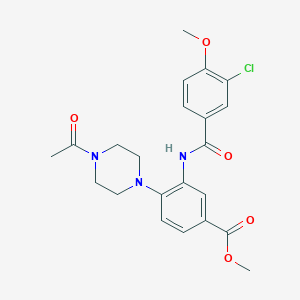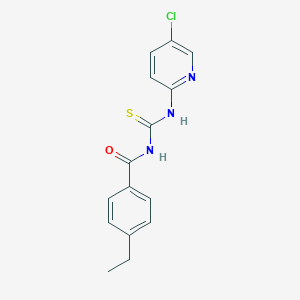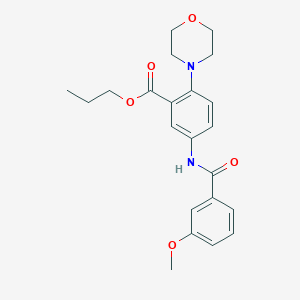
METHYL 4-(4-ACETYLPIPERAZIN-1-YL)-3-(3-CHLORO-4-METHOXYBENZAMIDO)BENZOATE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
METHYL 4-(4-ACETYLPIPERAZIN-1-YL)-3-(3-CHLORO-4-METHOXYBENZAMIDO)BENZOATE is a synthetic organic compound that belongs to the class of benzoate esters. This compound is characterized by its complex structure, which includes a piperazine ring, an acetyl group, and a chloromethoxybenzoyl moiety. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4-(4-ACETYLPIPERAZIN-1-YL)-3-(3-CHLORO-4-METHOXYBENZAMIDO)BENZOATE typically involves multiple steps:
-
Formation of the Piperazine Derivative: : The initial step involves the acetylation of piperazine to form 4-acetylpiperazine. This can be achieved by reacting piperazine with acetic anhydride under reflux conditions.
-
Synthesis of the Intermediate Benzoyl Compound: : The next step involves the synthesis of 3-chloro-4-methoxybenzoyl chloride from 3-chloro-4-methoxybenzoic acid using thionyl chloride as a reagent.
-
Coupling Reaction: : The final step is the coupling of the acetylpiperazine derivative with the benzoyl chloride intermediate. This reaction is typically carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
-
Esterification: : The resulting product is then esterified with methanol in the presence of a catalyst such as sulfuric acid to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of high-purity reagents and stringent quality control measures would be essential to produce the compound at an industrial scale.
Análisis De Reacciones Químicas
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.
-
Reduction: : Reduction reactions can target the carbonyl groups in the acetyl and benzoyl moieties, potentially converting them to alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Products may include aldehydes or carboxy
Propiedades
Fórmula molecular |
C22H24ClN3O5 |
|---|---|
Peso molecular |
445.9 g/mol |
Nombre IUPAC |
methyl 4-(4-acetylpiperazin-1-yl)-3-[(3-chloro-4-methoxybenzoyl)amino]benzoate |
InChI |
InChI=1S/C22H24ClN3O5/c1-14(27)25-8-10-26(11-9-25)19-6-4-16(22(29)31-3)13-18(19)24-21(28)15-5-7-20(30-2)17(23)12-15/h4-7,12-13H,8-11H2,1-3H3,(H,24,28) |
Clave InChI |
XDJMAYFQXXHCIY-UHFFFAOYSA-N |
SMILES |
CC(=O)N1CCN(CC1)C2=C(C=C(C=C2)C(=O)OC)NC(=O)C3=CC(=C(C=C3)OC)Cl |
SMILES canónico |
CC(=O)N1CCN(CC1)C2=C(C=C(C=C2)C(=O)OC)NC(=O)C3=CC(=C(C=C3)OC)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(3,5-dichloro-2-hydroxyphenyl)carbamothioyl]-3,4,5-trimethoxybenzamide](/img/structure/B250882.png)

![N-[2-({[(5-chloro-1-naphthoyl)amino]carbothioyl}amino)-1,3-benzothiazol-6-yl]acetamide](/img/structure/B250888.png)
![N-[(5-iodo-6-methylpyridin-2-yl)carbamothioyl]-2-(2-methylphenoxy)acetamide](/img/structure/B250889.png)
![N-[(5-iodopyridin-2-yl)carbamothioyl]-3,4-dimethoxybenzamide](/img/structure/B250890.png)
![5-(2,5-dichlorophenyl)-N-[(4-sulfamoylphenyl)carbamothioyl]furan-2-carboxamide](/img/structure/B250891.png)

![Methyl 4-(4-acetyl-1-piperazinyl)-3-[(3-methoxy-2-naphthoyl)amino]benzoate](/img/structure/B250894.png)
![Ethyl 4-(4-acetyl-1-piperazinyl)-3-[(5-bromo-2-furoyl)amino]benzoate](/img/structure/B250897.png)
![N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]-4-cyano-2-fluorobenzamide](/img/structure/B250898.png)
![N-[2-(4-acetylpiperazin-1-yl)phenyl]-2-(4-chloro-3,5-dimethylphenoxy)acetamide](/img/structure/B250899.png)
![Dimethyl 5-[(3,5-dichloro-2-methoxybenzoyl)amino]isophthalate](/img/structure/B250900.png)

![Methyl 4-(4-ethyl-1-piperazinyl)-3-[(3-methoxy-2-naphthoyl)amino]benzoate](/img/structure/B250905.png)
